tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate
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Overview
Description
Tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate is a complex organic compound that features a variety of functional groups, including a carbamate, a thiazole ring, and a chlorohydroxybutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorohydroxybutyl moiety: This step may involve the use of chlorinating agents and subsequent hydroxylation.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorohydroxybutyl moiety can be reduced to form a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chlorohydroxybutyl moiety may yield a diol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate: shares structural similarities with other carbamate compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H27ClN2O4S |
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Molecular Weight |
427.0 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate |
InChI |
InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1 |
InChI Key |
SFNSQBJKSUDFBA-ZWKOTPCHSA-N |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CCl)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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